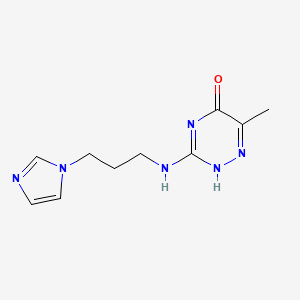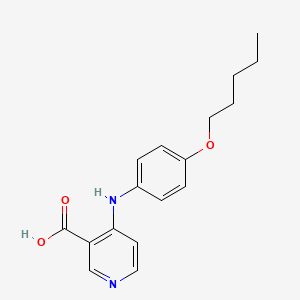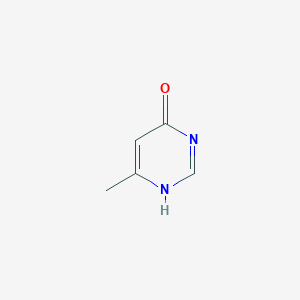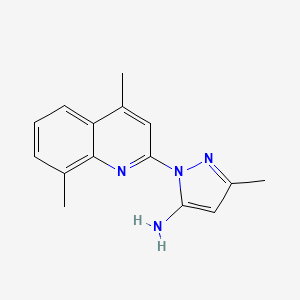![molecular formula C18H16ClN3O2 B7754069 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7754069.png)
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride typically involves several steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, and oxidation to form methylsulfonyl compounds.
Coupling with Benzoic Acid: The 2-aminopyrimidine derivative is then coupled with substituted benzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives .
Scientific Research Applications
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: This compound shares a similar pyrimidine core structure and exhibits comparable biological activities.
2-Aminopyrimidine Derivatives: These compounds have similar structural features and are studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(2-methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2.ClH/c1-12-19-16(13-6-3-2-4-7-13)11-17(20-12)21-15-9-5-8-14(10-15)18(22)23;/h2-11H,1H3,(H,22,23)(H,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGXFLVEPZZBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7753986.png)
![5-[2-(4-chlorophenyl)ethylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7754005.png)
![5-[(1-benzylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one](/img/structure/B7754011.png)
![5-[2-(cyclohexen-1-yl)ethylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7754022.png)




![2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7754059.png)
![2-[Hydroxy-(4-methylphenyl)methylidene]propanedinitrile](/img/structure/B7754075.png)

![2-[5-amino-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754080.png)
![4-[2-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]ethyl]benzenesulfonamide](/img/structure/B7754083.png)
![2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754084.png)
